A Technical Guide to the Physical Properties of ((Methylthio)methyl)triphenylphosphonium Chloride
A Technical Guide to the Physical Properties of ((Methylthio)methyl)triphenylphosphonium Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
((Methylthio)methyl)triphenylphosphonium chloride (CAS No. 1779-54-0) is a pivotal phosphonium salt primarily utilized as a Wittig reagent precursor in synthetic organic chemistry.[1] Its reaction with a strong base generates the corresponding ylide, which is instrumental in olefination reactions to form vinyl sulfides, valuable intermediates in the synthesis of complex molecules. A comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for its effective storage, handling, and deployment in synthetic protocols, ensuring reproducibility and safety.
This guide provides a detailed examination of the core physical and spectral characteristics of ((Methylthio)methyl)triphenylphosphonium chloride. It is designed to equip researchers with the technical data and procedural knowledge necessary for the confident identification, quality assessment, and application of this essential reagent.
Section 2: Chemical Identity and Core Physical Characteristics
The fundamental identifiers and properties of ((Methylthio)methyl)triphenylphosphonium chloride are summarized below. These data form the basis for its unambiguous identification and are the first line of quality control upon receipt of a new batch.
| Property | Value | Source(s) |
| CAS Number | 1779-54-0 | [1][2][] |
| Molecular Formula | C₂₀H₂₀ClPS | [1][2][4] |
| Molecular Weight | 358.87 g/mol | [1][5] |
| IUPAC Name | methylsulfanylmethyl(triphenyl)phosphanium;chloride | [] |
| Melting Point | 218-220 °C | [2][] |
| Exact Mass | 358.071187 g/mol | [5] |
| InChIKey | CREBIKHUZHBYJU-UHFFFAOYSA-M | [][5] |
Section 3: Macroscopic Properties, Stability, and Handling
Appearance and Form
While specific descriptions for this exact compound are not universally detailed, phosphonium salts of this type are typically supplied as white to off-white crystalline solids. Visual inspection for color consistency and the absence of clumps or discoloration is a critical, albeit preliminary, indicator of purity.
Melting Point
The melting point is a robust and sensitive indicator of purity. For ((Methylthio)methyl)triphenylphosphonium chloride, the accepted range is 218-220 °C.[2][] A significant depression or broadening of this range often suggests the presence of impurities or residual solvent. Given its hygroscopic nature, absorbed water can also lead to a depressed melting point.
Stability and Handling Considerations
A crucial physical property of this reagent is its hygroscopic nature.[2] Atmospheric moisture can be readily absorbed, leading to hydration and potential degradation, which can compromise its performance in moisture-sensitive reactions, such as ylide generation.
Causality Behind Handling Recommendations:
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Storage: To maintain its integrity, the compound must be stored in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon). Storage in a desiccator is a mandatory minimum requirement.
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Handling: Weighing and transfer operations should be performed as quickly as possible to minimize exposure to air. For highly sensitive applications, handling within a glovebox is the best practice to ensure the material remains anhydrous.
Section 4: Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unequivocal fingerprint for the compound, confirming its structural identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule in solution.
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¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Based on the structure, one would expect:
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Phenyl Protons (Ar-H): A complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm.
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Methylene Protons (-P⁺-CH₂-S-): A doublet in the range of 5.0-6.0 ppm. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus (²J(P,H)).
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Methyl Protons (-S-CH₃): A singlet in the aliphatic region, typically around 2.0-2.5 ppm.
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¹³C NMR: The carbon spectrum complements the proton data. Key expected signals include:
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Phenyl Carbons: Multiple signals in the 115-135 ppm range. The carbon directly attached to the phosphorus atom will appear as a doublet due to ¹J(P,C) coupling.
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Methylene Carbon (-P⁺-CH₂-S-): A doublet in the aliphatic region, with its chemical shift influenced by the adjacent heteroatoms and the positive charge on phosphorus.
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Methyl Carbon (-S-CH₃): A singlet in the upfield region of the spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is a rapid method for confirming the presence of key functional groups. The spectrum is characterized by several key absorption bands.
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P⁺-C (Phenyl) Vibrations: Strong bands are typically observed around 1440 cm⁻¹ and 1110 cm⁻¹, indicative of the triphenylphosphonium moiety.[6]
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C-H Aromatic Stretching: Peaks observed just above 3000 cm⁻¹.
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C-H Aliphatic Stretching: Peaks observed just below 3000 cm⁻¹.
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C-S Stretching: This vibration is typically weak and can be difficult to assign definitively, often appearing in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis will not detect the intact salt but rather the cation.
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Cation [C₂₀H₂₀PS]⁺: The calculated monoisotopic mass of the cation is 323.10233 Da.[4] The detection of this ion at a high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the compound's elemental formula.
Section 5: Experimental Protocols for Physical Characterization
To ensure the reliability of experimental results, every batch of reagent should be validated. The following protocols represent a self-validating system for quality control.
Logical Workflow for Reagent Verification
The following diagram outlines a standard workflow for the quality control and verification of an incoming batch of ((Methylthio)methyl)triphenylphosphonium chloride.
Caption: Workflow for incoming reagent quality control.
Protocol: Melting Point Determination
Rationale: This protocol determines the melting range, a key purity indicator. The use of a slow temperature ramp near the expected melting point is crucial for accuracy.
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Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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Set the apparatus to heat rapidly to approximately 200°C.
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Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted (T₂).
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Analysis: The melting range is T₁-T₂. Compare this to the reference value of 218-220 °C.[2][]
Protocol: FTIR Analysis (ATR Method)
Rationale: Attenuated Total Reflectance (ATR) is a rapid, non-destructive method that requires minimal sample preparation, making it ideal for routine verification.
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Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
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Analysis: Compare the acquired spectrum to a known reference spectrum. Verify the presence of characteristic peaks for P⁺-C (≈1440, 1110 cm⁻¹) and aromatic C-H bonds (>3000 cm⁻¹).
Section 6: Conclusion
((Methylthio)methyl)triphenylphosphonium chloride is a solid, hygroscopic reagent with a sharp melting point at 218-220 °C, which serves as a primary indicator of its purity.[2][] Its identity is unequivocally confirmed through a combination of spectroscopic techniques, including NMR for detailed structural mapping, FTIR for functional group verification, and high-resolution mass spectrometry for elemental composition analysis. Proper handling and storage under anhydrous conditions are paramount to preserving its chemical integrity and ensuring its efficacy as a Wittig reagent precursor. The systematic application of the characterization workflows described herein provides researchers with a reliable framework for quality assurance in the laboratory.
Section 7: References
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National Center for Biotechnology Information. (2021). Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride. Retrieved from [Link]
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SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride [1H NMR]. Retrieved from [Link]
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PubChemLite. (n.d.). ((methylthio)methyl)triphenylphosphonium chloride (C20H20PS). Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]
